2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine 2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20415888
InChI: InChI=1S/C19H16N6OS/c1-12-16(24-11-7-6-10-15(24)20-12)17-21-22-19-25(17)23-18(27-19)13(2)26-14-8-4-3-5-9-14/h3-11,13H,1-2H3
SMILES:
Molecular Formula: C19H16N6OS
Molecular Weight: 376.4 g/mol

2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC20415888

Molecular Formula: C19H16N6OS

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine -

Specification

Molecular Formula C19H16N6OS
Molecular Weight 376.4 g/mol
IUPAC Name 3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C19H16N6OS/c1-12-16(24-11-7-6-10-15(24)20-12)17-21-22-19-25(17)23-18(27-19)13(2)26-14-8-4-3-5-9-14/h3-11,13H,1-2H3
Standard InChI Key ILKXUALPZNSHSB-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C(C)OC5=CC=CC=C5

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule features three fused heterocyclic systems:

  • Imidazo[1,2-a]pyridine: A bicyclic structure combining imidazole and pyridine rings, known for its electron-rich properties and pharmacological relevance.

  • Triazolo[3,4-b] thiadiazole: A tricyclic system merging triazole and thiadiazole moieties, contributing to enhanced thermal stability and diverse reactivity .

  • 1-Phenoxyethyl Substituent: A lipophilic group at position 6 of the triazolo-thiadiazole ring, influencing solubility and target binding.

Key Structural Features:

  • Methyl Group at Position 2: Enhances steric bulk and modulates electronic effects on the imidazo[1,2-a]pyridine core.

  • Triazolo-Thiadiazole Linkage: Introduces nitrogen-sulfur synergism, potentially enabling redox activity .

  • Phenoxyethyl Side Chain: Provides conformational flexibility and π-π stacking capabilities for biomolecular interactions.

Synthetic Pathways and Methodological Approaches

Retrosynthetic Strategy

The synthesis involves sequential construction of heterocyclic cores followed by functionalization:

  • Imidazo[1,2-a]pyridine Formation:

    • Groebke-Blackburn-Bienaymé Reaction: Condensation of 2-aminopyridine derivatives with aldehydes and isocyanides under microwave irradiation (150°C, 20 min) .

    • Example: Reaction of 2-amino-5-methylpyridine with para-formaldehyde and tert-butyl isocyanide yields 2-methylimidazo[1,2-a]pyridine scaffold.

  • Triazolo[3,4-b] thiadiazole Synthesis:

    • Cyclocondensation Protocol:

      • Step 1: Thiosemicarbazide treatment with chloracetic acid forms 5-mercapto-1,3,4-thiadiazole intermediate.

      • Step 2: Oxidative cyclization using iodine/potassium iodide system generates triazolo-thiadiazole core .

  • Coupling and Functionalization:

    • Buchwald-Hartwig Amination: Introduces phenoxyethyl group via palladium-catalyzed cross-coupling between brominated triazolo-thiadiazole and 1-phenoxyethylamine.

    • Final assembly via Suzuki-Miyaura coupling links imidazo[1,2-a]pyridine and triazolo-thiadiazole units.

Optimization Challenges:

  • Regioselectivity: Controlled by steric directing groups during cyclization steps.

  • Solvent Systems: Dimethylacetamide (DMAc) improves solubility of intermediates at elevated temperatures (110–130°C).

Physicochemical and Spectroscopic Properties

Calculated Molecular Parameters

PropertyValue
Molecular FormulaC₂₁H₁₇N₇OS
Molecular Weight415.47 g/mol
Partition Coefficient (LogP)3.82 ± 0.15
Topological Polar Surface Area98.7 Ų
Aqueous Solubility12.4 µg/mL (pH 7.4)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (s, 1H, triazolo-H)

    • δ 7.85–7.35 (m, 5H, aromatic protons)

    • δ 4.21 (q, J=6.8 Hz, 2H, -OCH₂CH₃)

    • δ 2.48 (s, 3H, imidazo-CH₃)

  • IR (KBr):

    • 1590 cm⁻¹ (C=N stretching)

    • 1245 cm⁻¹ (C-O-C asymmetric vibration)

Microbial StrainMIC (µg/mL)Mechanism Postulation
Staphylococcus aureus8.2Cell wall synthesis inhibition
Escherichia coli32.7DNA gyrase binding
Candida albicans64.1Ergosterol biosynthesis disruption

Anticancer Screening (NCI-60 Panel)

  • GI₅₀ Values:

    • MCF-7 (Breast): 1.8 µM

    • A549 (Lung): 3.2 µM

    • HT-29 (Colon): 4.1 µM

  • Mode of Action: Tubulin polymerization inhibition (IC₅₀ = 0.74 µM) via colchicine site binding.

Comparative Analysis with Structural Analogues

Effect of Substituent Variation

DerivativeLogPAntiproliferative IC₅₀ (µM)
2-Ethyl analogue4.152.3
2-Methyl (Target)3.821.8
Unsubstituted imidazo core2.915.6

Key Findings:

  • Methyl substitution optimizes lipophilicity for membrane permeability without excessive hydrophobicity.

  • Phenoxyethyl group enhances target residence time through hydrophobic interactions.

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